molecular formula C13H12N2OS B2997079 1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol CAS No. 478032-63-2

1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol

Cat. No. B2997079
CAS RN: 478032-63-2
M. Wt: 244.31
InChI Key: RXDRIZZIYOZLNK-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the design of new drugs and have been found to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can react with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For example, they can exhibit different levels of solubility, stability, and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety is known for its wide range of pharmacological activities and has been employed in the design of structures in medicinal chemistry. Compounds containing pyrimidine have been reported to exhibit significant anti-fibrotic activities . In particular, pyrimidine derivatives have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), indicating potential as novel anti-fibrotic drugs .

Collagen Synthesis Inhibition

Studies have demonstrated that certain pyrimidine derivatives can effectively inhibit the expression of collagen. This is particularly relevant in the context of diseases where collagen overproduction is a factor, such as in certain fibrotic conditions. The inhibition of collagen synthesis could be a valuable application in treating these diseases .

Hydroxyproline Content Reduction

Pyrimidine derivatives have been found to reduce the content of hydroxyproline in cell culture medium in vitro. Hydroxyproline is a major component of the protein collagen, and its reduction is indicative of a decrease in collagen synthesis. This application could be significant in research focused on tissue engineering and regenerative medicine .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a core part of medicinal chemistry and chemical biology, and the ability to synthesize new compounds is crucial for drug discovery and development .

Development of Anti-Cancer Agents

There is ongoing research into the synthesis of novel derivatives targeting the lung cancer cell line. The chemical structure’s impact on potency is a key area of study, with the aim of developing effective anti-cancer agents. Pyrimidine derivatives are being explored for their potential in this field .

Pharmaceutical Applications

The pyrimidine core is a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities. It has been associated with antimicrobial, antiviral, antitumor, and antifibrotic compounds. The compound could play a role in the development of new pharmaceuticals with these activities .

Chemical Biology Research

In chemical biology, the synthesis and study of compounds like “1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol” contribute to understanding biological processes at a molecular level. This can lead to the discovery of new biological pathways and targets for therapeutic intervention .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely depending on their specific structure. Some pyrimidine derivatives may be hazardous and require careful handling .

Future Directions

The future research directions for pyrimidine derivatives could involve the design and synthesis of new derivatives with improved pharmacological activities. Additionally, more studies could be conducted to better understand their mechanisms of action .

properties

IUPAC Name

1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-11-8-9-4-1-2-5-10(9)12(11)17-13-14-6-3-7-15-13/h1-7,11-12,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDRIZZIYOZLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)SC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol

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